Physicochemical Profile vs. Des-Methoxy Analog
The presence of the 1-methoxy substituent in methyl 3-amino-1-methoxycyclobutane-1-carboxylate produces measurable shifts in key drug-likeness parameters relative to the closest des-methoxy analog, methyl 3-aminocyclobutanecarboxylate (MACC). The target compound exhibits a 23.3% higher molecular weight, a 33% increase in hydrogen-bond acceptor count, a 17.8% larger topological polar surface area, and a 0.2-unit decrease in computed XLogP3 [1][2]. These differences place the two compounds in distinct physicochemical space, with implications for permeability, solubility, and target engagement.
| Evidence Dimension | Physicochemical property panel (MW, HBA, TPSA, logP) |
|---|---|
| Target Compound Data | MW 159.18 g/mol, HBA 4, HBD 1, TPSA 61.6 Ų, XLogP3 −0.5, Rotatable bonds 3 |
| Comparator Or Baseline | Methyl 3-aminocyclobutanecarboxylate (MACC, CAS 1206970-19-5): MW 129.16 g/mol, HBA 3, HBD 1, TPSA 52.3 Ų, XLogP3 −0.3, Rotatable bonds 2 |
| Quantified Difference | ΔMW +30.02 g/mol (+23.3%); ΔHBA +1; ΔTPSA +9.3 Ų (+17.8%); ΔXLogP3 −0.2; ΔRotB +1 |
| Conditions | PubChem-computed properties (XLogP3 3.0, Cactvs 3.4.6.11/3.4.8.24); standard in silico prediction |
Why This Matters
A 9.3 Ų TPSA difference and an additional HBA can alter blood–brain barrier penetration and oral absorption profiles in lead optimization, making the 1-methoxy compound a distinct chemical starting point rather than a drop-in replacement for the des-methoxy analog.
- [1] PubChem CID 137346978. Methyl 3-amino-1-methoxycyclobutane-1-carboxylate: MW 159.18, XLogP3-AA −0.5, HBA 4, TPSA 61.6 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem CID 39871617. Methyl 3-aminocyclobutanecarboxylate: MW 129.16, XLogP3-AA −0.3, HBA 3, TPSA 52.3 Ų. National Center for Biotechnology Information. View Source
